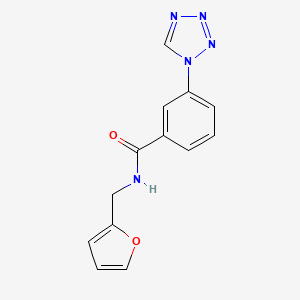![molecular formula C15H23N3O B4931633 N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide, commonly known as ABT-594, is a synthetic compound that acts as a potent analgesic and has been extensively studied for its potential use in treating chronic pain. ABT-594 has a unique mechanism of action that sets it apart from other analgesics, making it an attractive candidate for further research.
Wirkmechanismus
ABT-594 acts as an agonist at both the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain transmission pathways.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce potent analgesia in various animal models of pain. It also has antinociceptive effects on thermal and mechanical stimuli. In addition, ABT-594 has been shown to produce antihyperalgesic effects, reducing the sensitivity of the nervous system to pain.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-594 has several advantages for use in lab experiments. It has a low potential for abuse and dependence, making it safer to use than opioid analgesics. It also has a unique mechanism of action that sets it apart from other analgesics, making it an attractive candidate for further research. However, ABT-594 has some limitations, including its short half-life and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for research on ABT-594. One potential area of research is the development of new analogs of ABT-594 that have improved pharmacokinetic properties. Another area of research is the investigation of the role of nAChRs in pain modulation and the potential use of nAChR agonists as analgesics. Finally, further research is needed to fully understand the mechanism of action of ABT-594 and its potential use in treating chronic pain.
Synthesemethoden
ABT-594 is synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-pyridylacetonitrile with diethylamine, which produces 2-(diethylamino)-3-pyridinemethanol. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to produce ABT-594.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its potential use in treating chronic pain. It has been shown to be effective in various animal models of pain, including neuropathic pain, inflammatory pain, and acute pain. ABT-594 has also been shown to have a low potential for abuse and dependence, making it an attractive alternative to opioid analgesics.
Eigenschaften
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-18(4-2)14-13(9-6-10-16-14)11-17-15(19)12-7-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQISVAWUGDODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)

![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)


